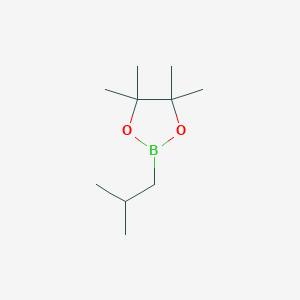
2-Brom-4-chlor-1-iodbenzol
Übersicht
Beschreibung
2-Bromo-4-chloro-1-iodobenzene is an organic compound with the molecular formula C6H3BrClI. It is a derivative of benzene, where the hydrogen atoms at positions 2, 4, and 1 are substituted by bromine, chlorine, and iodine, respectively . This compound is used in various chemical reactions and research applications due to its unique reactivity and properties.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-chloro-1-iodobenzene is utilized in various scientific research applications, including:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-1-iodobenzene typically involves the halogenation of benzene derivativesThe reaction conditions often involve the use of halogenating agents such as iodine monochloride (ICl), bromine (Br2), and chlorine (Cl2) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3) .
Industrial Production Methods
In industrial settings, the production of 2-Bromo-4-chloro-1-iodobenzene may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-chloro-1-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles such as hydroxide ions (OH-) or amines.
Electrophilic Substitution: It can also undergo electrophilic aromatic substitution reactions, where electrophiles such as nitronium ions (NO2+) replace the hydrogen atoms on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium amide (KNH2) are commonly used under high-temperature conditions.
Electrophilic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups onto the benzene ring.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield phenols, while electrophilic substitution with nitronium ions can produce nitrobenzene derivatives .
Wirkmechanismus
The mechanism of action of 2-Bromo-4-chloro-1-iodobenzene in chemical reactions involves the interaction of its halogen atoms with nucleophiles or electrophiles. In nucleophilic aromatic substitution, the nucleophile attacks the carbon atom bonded to the halogen, forming a negatively charged intermediate (Meisenheimer complex), which then loses the halide ion to form the final product . In electrophilic aromatic substitution, the electrophile attacks the benzene ring, forming a positively charged intermediate (arenium ion), which then loses a proton to regenerate the aromatic system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-fluoro-1-iodobenzene: Similar structure but with a fluorine atom instead of chlorine.
2-Bromo-1-chloro-4-iodobenzene: Similar structure but with different positions of halogen atoms.
4-Bromo-2-chloro-1-iodobenzene: Similar structure but with different positions of halogen atoms.
Uniqueness
2-Bromo-4-chloro-1-iodobenzene is unique due to its specific arrangement of halogen atoms, which influences its reactivity and properties. The presence of bromine, chlorine, and iodine in specific positions allows for selective reactions and the formation of diverse products .
Eigenschaften
IUPAC Name |
2-bromo-4-chloro-1-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClI/c7-5-3-4(8)1-2-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHXFDQEFKFYQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548169 | |
| Record name | 2-Bromo-4-chloro-1-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31928-44-6 | |
| Record name | 2-Bromo-4-chloro-1-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31928-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-chloro-1-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(difluoromethyl)thio]benzoic acid](/img/structure/B1338276.png)











